molecular formula C4H9ClN4 B8105199 4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride

4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B8105199
M. Wt: 148.59 g/mol
InChI Key: STPXIFWOBAWZCP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 4-position and a methyl group at the 1-position of the pyrazole ring, with a hydrochloride salt form. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and coordination chemistry.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-4(7-5)2-6-8;/h2-3,7H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIFWOBAWZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and data tables.

This compound has a molecular formula of C5H11ClN4 and a molar mass of approximately 162.62 g/mol. The compound features a pyrazole ring with a hydrazinyl substitution, enhancing its solubility and reactivity in biological systems. Its structural characteristics contribute to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Compounds in the pyrazole class, including derivatives of 4-hydrazinyl-1-methyl-1H-pyrazole, have shown promising anticancer effects against various cancer cell lines. For instance, studies have reported that pyrazole derivatives can inhibit the growth of lung cancer (A549), breast cancer (MCF7), and prostate cancer cells .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. It is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Aspergillus niger .
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves hydrazine condensation reactions with appropriate pyrazole precursors. This method allows for the introduction of the hydrazinyl group into the pyrazole structure, which is crucial for its biological activity.

Anticancer Studies

A notable study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant antiproliferative activity against several cancer cell lines:

CompoundCell LineIC50 (µM)
4-Hydrazinyl-1-methyl-1H-pyrazoleA549 (Lung)3.79
4-Hydrazinyl-1-methyl-1H-pyrazoleMCF7 (Breast)12.50
4-Hydrazinyl-1-methyl-1H-pyrazolePC3 (Prostate)42.30

These findings suggest that this compound could be developed further as an anticancer agent .

Antimicrobial Studies

In antimicrobial research, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 µg/mL
Escherichia coli0.50 µg/mL
Aspergillus niger0.60 µg/mL

These results indicate that the compound possesses potent antimicrobial properties, particularly against resistant strains .

Scientific Research Applications

Anticancer Properties

Compounds containing the pyrazole moiety, including 4-hydrazinyl-1-methyl-1H-pyrazole hydrochloride, have demonstrated significant anticancer activity. Research indicates that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines such as lung, breast, and colorectal cancers. For instance, studies have shown that specific pyrazole derivatives exhibit IC50 values in the micromolar range against HeLa and MCF7 cell lines, indicating potent antitumor effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundHeLa<20
4-Amino-1-methyl-1H-pyrazoleMCF715
3-Methyl-1H-pyrazoleA549 (Lung)10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. Studies indicate that certain hydrazinyl pyrazoles exhibit significant activity against pathogenic strains, thus contributing to the search for novel antibiotics .

Fungicidal Properties

This compound has been explored as a precursor for the synthesis of fungicides. Its structural characteristics allow it to interact with fungal enzymes, potentially disrupting their metabolic processes. The development of such compounds could lead to more effective agricultural treatments with reduced environmental impact .

Table 2: Fungicidal Activity of Pyrazole Derivatives

Compound NameTarget FungiEfficacy (%)Reference
This compoundFusarium spp.85
3-Difluoromethyl-1-methyl-1H-pyrazoleBotrytis cinerea90

Synthesis of Novel Compounds

The unique structure of this compound facilitates its use as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Table 3: Synthetic Pathways Involving Pyrazole Derivatives

Reaction TypeConditions UsedProducts Obtained
Hydrazine CondensationMicrowave ActivationModified Pyrazoles
C–N Cross-CouplingAqueous MediumBipyrazoles
Bromination followed by Suzuki CouplingMild ConditionsFunctionalized Pyrazoles

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer potential of various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects, leading to further exploration of its mechanism of action involving apoptosis induction and cell cycle arrest .

Case Study 2: Agricultural Application Development

In agricultural research, the fungicidal properties of hydrazinyl pyrazoles were tested against common plant pathogens. The findings demonstrated that these compounds could effectively reduce fungal growth on crops, suggesting their potential as environmentally friendly fungicides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds include 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride () and Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) ().

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Salt Form
4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride Not provided Not provided Not provided 4-hydrazinyl, 1-methyl Hydrochloride
1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride 1311313-93-5 C₇H₁₃Cl₂N₃ 210.11 4-methyl, 1-azetidin-3-yl Dihydrochloride
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) 2702587-75-3 C₉H₁₆ClN₃ 201.7 4-methyl, 3-piperidinyl Hydrochloride

Key Differences and Implications:

Substituent Chemistry: Hydrazinyl group (target compound): Offers nucleophilic and redox-active properties, enabling participation in condensation reactions (e.g., hydrazone formation) or metal coordination. Azetidinyl group (): A strained 3-membered cyclic amine, which may enhance reactivity in ring-opening reactions or serve as a bioisostere in drug design .

Salt Form: The dihydrochloride salt in increases solubility in polar solvents compared to the mono-hydrochloride forms of the target compound and . This difference impacts formulation strategies in pharmaceutical development.

Molecular Weight and Applications :

  • The azetidinyl derivative (MW 210.11) and piperidinyl derivative (MW 201.7) are both intermediate-weight compounds, suggesting utility as synthetic intermediates or bioactive scaffolds. The hydrazinyl analog’s lower molecular weight (if similar to these examples) could favor applications in fragment-based drug discovery.

Structural Characterization :

  • Crystallographic studies using programs like SHELX () are critical for resolving the conformations of such compounds, particularly for understanding intermolecular interactions (e.g., hydrogen bonding with chloride ions in hydrochloride salts) .

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